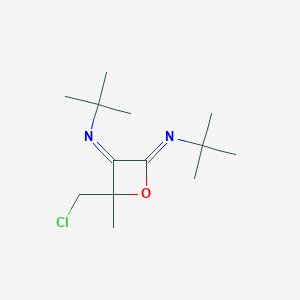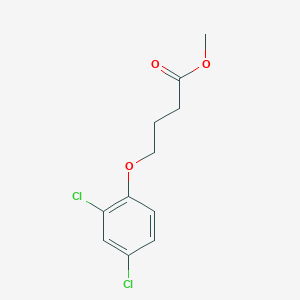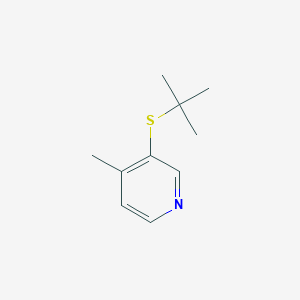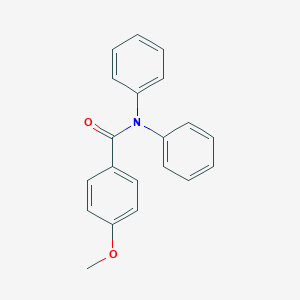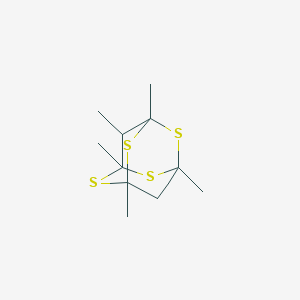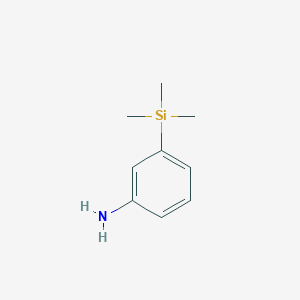
3-(Trimethylsilyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)aniline, also known as TMS-aniline, is a versatile organic compound that finds its application in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless liquid with a molecular formula of C10H17NSi and a molar mass of 179.33 g/mol. TMS-aniline is a derivative of aniline, where the amino group is substituted by a trimethylsilyl group.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)aniline is not well understood. However, studies have shown that it can act as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones. 3-(Trimethylsilyl)aniline can also undergo oxidation to form the corresponding imine.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)aniline. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Trimethylsilyl)aniline has several advantages in lab experiments. It is relatively easy to synthesize, and its high reactivity makes it a useful building block for the synthesis of various biologically active molecules. However, 3-(Trimethylsilyl)aniline is highly reactive and can be challenging to handle. It is also relatively expensive, which can be a limitation for some lab experiments.
Orientations Futures
There are several future directions for 3-(Trimethylsilyl)aniline. One potential application is in the synthesis of new antibiotics. 3-(Trimethylsilyl)aniline can be used as a building block for the synthesis of various antibacterial agents. Another future direction is in the development of new antitumor agents. 3-(Trimethylsilyl)aniline has shown promising results in vitro, and further studies are needed to explore its potential in vivo. Finally, 3-(Trimethylsilyl)aniline can also find its application in the field of material science, where it can be used as a precursor for the synthesis of various functional materials.
Conclusion:
In conclusion, 3-(Trimethylsilyl)aniline is a versatile organic compound that finds its application in various fields of scientific research. Its high reactivity and ease of synthesis make it a useful building block for the synthesis of various biologically active molecules. Further studies are needed to explore its potential in the development of new antibiotics and antitumor agents. 3-(Trimethylsilyl)aniline also has potential applications in the field of material science.
Applications De Recherche Scientifique
3-(Trimethylsilyl)aniline has found its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antiviral agents, and antibiotics. 3-(Trimethylsilyl)aniline is also used as a reagent in organic synthesis, where it acts as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones.
Propriétés
Numéro CAS |
15290-25-2 |
|---|---|
Nom du produit |
3-(Trimethylsilyl)aniline |
Formule moléculaire |
C9H15NSi |
Poids moléculaire |
165.31 g/mol |
Nom IUPAC |
3-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 |
Clé InChI |
HLMBXIDFRINSJY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC(=C1)N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)N |
Synonymes |
3-Trimethylsilanylaniline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

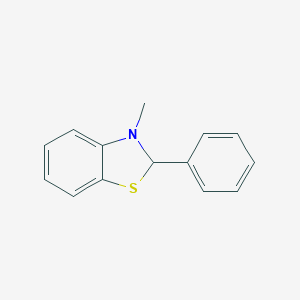
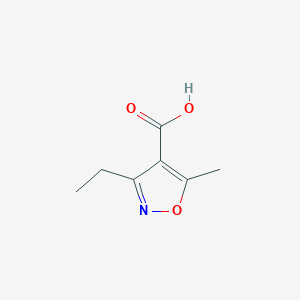
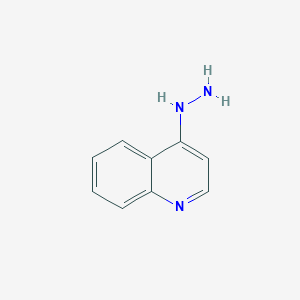
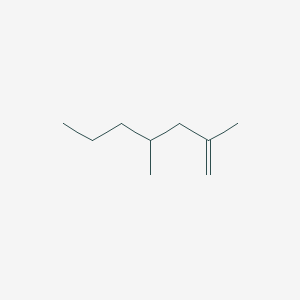
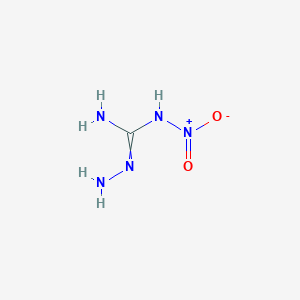
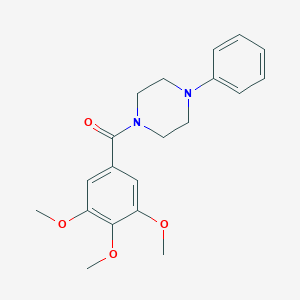
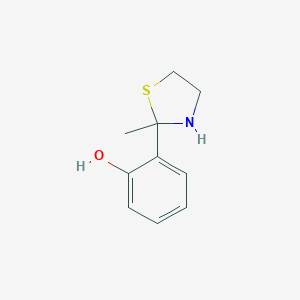
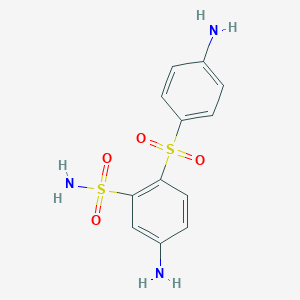
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
